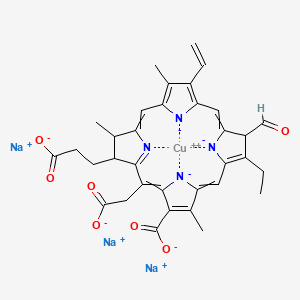
(9-(tert-Butoxycarbonyl)-9H-carbazol-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9-(tert-Butoxycarbonyl)-9H-carbazol-3-yl)boronic acid is an organoboron compound that features a carbazole core substituted with a boronic acid group and a tert-butoxycarbonyl (Boc) protecting group. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9-(tert-Butoxycarbonyl)-9H-carbazol-3-yl)boronic acid typically involves the borylation of a carbazole derivative. One common method includes the use of bis(neopentyl glycolato)diboron as the borylation reagent, catalyzed by a rhodium catalyst . The reaction conditions are generally mild, and the process is efficient, yielding the desired boronic acid derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(9-(tert-Butoxycarbonyl)-9H-carbazol-3-yl)boronic acid primarily undergoes reactions typical of boronic acids, such as:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form alcohols or other oxygen-containing functional groups.
Substitution: The boronic acid group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), alcohols (from oxidation), and various substituted carbazole derivatives (from substitution reactions).
Applications De Recherche Scientifique
Chemistry
In chemistry, (9-(tert-Butoxycarbonyl)-9H-carbazol-3-yl)boronic acid is widely used in the synthesis of complex organic molecules. Its role in Suzuki-Miyaura coupling reactions makes it a valuable reagent for constructing biaryl structures, which are prevalent in pharmaceuticals and organic materials .
Biology and Medicine
They can act as enzyme inhibitors and have been investigated for their role in cancer therapy and other medical applications .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable carbon-carbon bonds makes it a valuable component in the synthesis of polymers and other high-performance materials .
Mécanisme D'action
The mechanism of action of (9-(tert-Butoxycarbonyl)-9H-carbazol-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
(10-Phenylanthracen-9-yl)boronic acid: Another boronic acid derivative with a different aromatic core.
4-(N-Boc-amino)phenylboronic acid: A boronic acid with a Boc-protected amino group.
Uniqueness
(9-(tert-Butoxycarbonyl)-9H-carbazol-3-yl)boronic acid is unique due to its carbazole core, which imparts specific electronic and steric properties. The presence of the Boc protecting group also adds versatility, allowing for selective deprotection and further functionalization .
Propriétés
Formule moléculaire |
C17H18BNO4 |
|---|---|
Poids moléculaire |
311.1 g/mol |
Nom IUPAC |
[9-[(2-methylpropan-2-yl)oxycarbonyl]carbazol-3-yl]boronic acid |
InChI |
InChI=1S/C17H18BNO4/c1-17(2,3)23-16(20)19-14-7-5-4-6-12(14)13-10-11(18(21)22)8-9-15(13)19/h4-10,21-22H,1-3H3 |
Clé InChI |
OMXIPYDMNWJGIW-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)C(=O)OC(C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3-propylquinazoline-2,4(1H,3H)-dione](/img/structure/B15156693.png)



![N-[4-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]piperidine-1-carbonyl]phenyl]-4-(dimethylamino)but-2-enamide](/img/structure/B15156723.png)
![2-ethyl-9-fluoro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B15156728.png)




![3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B15156752.png)


![N-[(3,5-di-tert-butyl-4-methoxyphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15156782.png)
